Cyclexedrine hydrochloride

Description

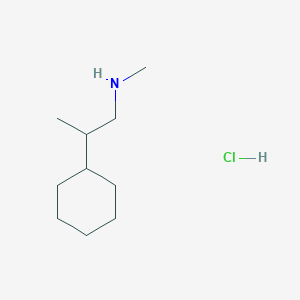

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexyl-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADKCVKDIVHZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90981935 | |

| Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64011-61-6 | |

| Record name | cyclexedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064011616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEXEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53OB35UU25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Analog Development of Cyclexedrine Hydrochloride

Synthetic Routes and Methodological Approaches for Cyclexedrine (B10827081) Hydrochloride

The synthesis of cyclexedrine hydrochloride (racemic 1-cyclohexyl-N-methylpropan-2-amine hydrochloride) is primarily achieved through two established routes, both of which produce a racemic mixture of its stereoisomers.

One common method is the reductive amination of cyclohexylacetone . This process involves the reaction of 1-cyclohexylpropan-2-one (cyclohexylacetone) with methylamine (B109427) to form an intermediate imine. This imine is then reduced to the secondary amine, cyclexedrine. A typical reducing agent for this step is an aluminum-mercury amalgam. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

A second prevalent synthetic approach involves the catalytic hydrogenation of methamphetamine . In this method, methamphetamine is used as the starting material, and its aromatic phenyl ring is reduced to a cyclohexane (B81311) ring. This transformation is typically accomplished using a catalyst such as Adams' catalyst (platinum dioxide) under a hydrogen atmosphere. wikipedia.orggpatindia.com This route leverages the availability of methamphetamine as a precursor to produce its saturated cyclohexyl analog. wikipedia.org The subsequent conversion to the hydrochloride salt follows standard procedures.

| Feature | Reductive Amination | Catalytic Hydrogenation |

| Precursor | Cyclohexylacetone | Methamphetamine |

| Key Reagents | Methylamine, Reducing Agent (e.g., Al/Hg amalgam) | Hydrogen (H₂), Catalyst (e.g., Adams' catalyst) |

| Core Transformation | Formation and reduction of an imine | Reduction of an aromatic ring to a cycloalkane |

| Product | Racemic Cyclexedrine | Racemic Cyclexedrine |

Precursor Derivatization and Scaffold Modification Studies of Cyclexedrine Analogs

The development of cyclexedrine analogs involves the strategic modification of its chemical structure to investigate the impact on biological activity. This can be achieved through precursor derivatization or direct modification of the cyclexedrine scaffold.

Precursor Derivatization: The synthesis of analogs can begin by using derivatized precursors in the synthetic routes described above. For the reductive amination pathway, a variety of analogs can be produced by:

Varying the ketone precursor: Instead of cyclohexylacetone, substituted cyclohexylacetones (e.g., with methyl or hydroxyl groups on the ring) could be used to explore the steric and electronic requirements of the cycloalkyl group.

Varying the amine: Replacing methylamine with other primary amines (e.g., ethylamine (B1201723), propylamine) allows for the synthesis of different N-alkyl analogs, which can probe the influence of the N-substituent's size on activity.

Scaffold Modification: Direct modification of the cyclexedrine molecule offers another avenue for analog development. Key areas for modification include:

The Cyclohexane Ring: Introduction of substituents onto the cyclohexane ring can significantly alter the molecule's lipophilicity and conformation. Studies on related arylcyclohexylamines have shown that the substitution of hydroxyl groups on the cyclohexyl ring can decrease both potency and efficacy. nih.gov Conversely, the addition of methyl groups may reduce potency without affecting efficacy. nih.gov

The Ethylamine Side-Chain: Alterations to the propane-2-amine chain, such as changing its length or introducing substituents on the alpha- or beta-carbons, can impact the molecule's interaction with its biological targets.

These modifications are fundamental to understanding the structural requirements for activity within the cycloalkylamine class.

Stereoselective Synthesis Methodologies for this compound and its Derivatives

Cyclexedrine is a chiral compound, with the stereocenter located at the alpha-carbon of the ethylamine side chain. The biological activity resides primarily in the (S)-enantiomer, also known as levopropylhexedrine (B10762870). wikipedia.orgpsychonautwiki.org Consequently, methods for the stereoselective synthesis of cyclexedrine are of significant interest to produce the more active enantiomer exclusively, avoiding the administration of the less active or inactive (R)-enantiomer.

While the common synthetic routes yield a racemic product, enantiopure levopropylhexedrine can be prepared using specific asymmetric strategies. One reported approach involves an initial Wenker synthesis to create a chiral aziridine (B145994) intermediate, which is then subjected to catalytic hydrogenation to yield the desired enantiomer. wikipedia.org The Wenker synthesis typically involves the conversion of a β-amino alcohol to a cyclic sulfate (B86663) ester, followed by treatment with a base to form the aziridine ring. By starting with a chiral amino alcohol, a chiral aziridine is formed, which preserves the stereochemistry through the subsequent reductive ring-opening.

Modern asymmetric synthesis offers several other potential methodologies that could be applied to produce chiral cyclexedrine and its derivatives:

Organocatalytic Asymmetric Reductive Amination: This technique uses small organic molecules as chiral catalysts to directly convert a ketone (cyclohexylacetone) and an amine into a specific enantiomer of the final product, often with high enantiomeric excess. princeton.edu

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a reaction stereoselectively, after which the auxiliary is removed, leaving the chiral product.

These advanced methods provide pathways to access specific stereoisomers of cyclexedrine analogs for more precise pharmacological evaluation.

Development of Novel this compound Analogs for Structure-Activity Relationship Investigations

The systematic development of novel cyclexedrine analogs is crucial for elucidating structure-activity relationships (SAR). SAR studies correlate changes in a molecule's structure with its biological effects, providing a blueprint for designing compounds with improved properties. For cyclexedrine, SAR investigations focus on modifying three main structural components: the N-alkyl group, the cyclohexane ring, and the propylene (B89431) bridge.

Key findings from SAR studies of adrenergic agonists, which are applicable to the cyclexedrine scaffold, indicate that:

N-Alkyl Substitution: The size of the alkyl group on the nitrogen atom is critical. Activity is often maximal with an N-methyl group. Increasing the size of the substituent (e.g., to ethyl or isopropyl) tends to decrease alpha-adrenergic receptor activity while increasing beta-adrenergic receptor activity. gpatindia.com

Cyclohexane Ring Substitution: As noted previously, substitutions on the alicyclic ring can modulate activity. Hydroxylation generally decreases efficacy, while small alkyl substitutions may have more subtle effects on potency. nih.gov Replacing the cyclohexane ring with other cyclic systems or aromatic rings would also produce analogs with significantly different pharmacological profiles. johnshopkins.edu

Propylene Bridge: The two-carbon chain separating the cyclohexane ring from the amine is a common feature in sympathomimetic amines. Altering the length of this chain or adding substituents can disrupt the optimal spatial relationship between the ring and the nitrogen, typically leading to a decrease in activity.

These principles guide the rational design of new analogs to probe the specific structural requirements for monoamine transporter interaction and sympathomimetic activity. nih.gov

| Structural Modification | Effect on Adrenergic Activity | Reference |

| N-Alkyl Group | N-Methyl group provides maximal α and β activity. Larger groups decrease α-activity and increase β-activity. | gpatindia.com |

| Cyclohexane Ring | Introduction of hydroxyl (-OH) groups tends to decrease efficacy. | nih.gov |

| Cyclohexane Ring | Introduction of methyl (-CH₃) groups may reduce potency but not efficacy. | nih.gov |

| Propylene Bridge | Altering the length of the two-carbon chain typically reduces activity. | gpatindia.com |

Molecular Pharmacology and Receptor Interaction Studies of Cyclexedrine Hydrochloride

Mechanisms of Action at the Molecular and Cellular Level for Cyclexedrine (B10827081) Hydrochloride

Intracellular Signaling Pathway Investigations

Further research and publication of findings are required before a detailed pharmacological profile of Cyclexedrine hydrochloride can be compiled.

Information regarding "this compound" is not publicly available in scientific literature.

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is a significant lack of specific pharmacological data for the chemical compound "this compound." While the compound is listed in chemical databases with the Chemical Abstracts Service (CAS) number 64011-61-6 and the IUPAC name 2-cyclohexyl-N-methylpropan-1-amine;hydrochloride, detailed research findings on its molecular pharmacology and receptor interactions are not present in the accessible scientific literature. nih.govlookchem.comdrugfuture.comabiquifi.org.brpageplace.dedrugfuture.com

Consequently, the creation of a detailed scientific article as requested, including comparative pharmacological profiling with other central nervous system active agents and corresponding data tables, is not feasible at this time. The required research findings to populate such an article are not available in the public domain.

It is worth noting that information is available for a structurally similar compound, Propylhexedrine (B1218579). wikipedia.orgdrugbank.compatsnap.comnih.govnih.govpatsnap.compsychonautwiki.orgpharmacompass.comncats.ioreddit.commedscape.comnih.govdrugcentral.orgmedscape.com Propylhexedrine is a well-documented central nervous system stimulant with known effects on monoamine transporters. drugbank.compatsnap.comnih.govpsychonautwiki.org However, due to the user's strict instruction to focus solely on "this compound," and the absence of explicit scientific confirmation that the two are pharmacologically interchangeable, an article on Propylhexedrine would not meet the specified requirements.

Therefore, until research on the molecular pharmacology and receptor interaction of "this compound" is published and made publicly available, the requested article cannot be generated.

Structure Activity Relationship Sar and Computational Studies of Cyclexedrine Hydrochloride

Elucidation of Key Structural Features for Cyclexedrine (B10827081) Hydrochloride's Biological Activity

The foundation of understanding the biological activity of Cyclexedrine hydrochloride lies in its molecular structure. Structure-Activity Relationship (SAR) studies systematically investigate how specific structural modifications to a molecule affect its biological activity, helping to identify the key chemical features responsible for its therapeutic action.

For this compound, the core structure consists of a cyclohexane (B81311) ring, an amino group, and a propyl group. Key structural features that would be critical to its biological activity include:

The Cyclohexane Ring: The size, conformation, and lipophilicity of this ring are crucial. Modifications to this ring, such as the introduction of substituents or altering its saturation, would likely impact how the molecule fits into a biological target's binding pocket.

The Amino Group: As a hydrochloride salt, the amino group will be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge is often critical for forming ionic interactions or hydrogen bonds with amino acid residues in a protein target. The position and accessibility of this group are therefore of high importance.

A hypothetical SAR study on this compound would involve synthesizing and testing a series of analogs with systematic modifications to these key features. The resulting data would allow for the development of a qualitative understanding of the structural requirements for biological activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Analog | Modification | Relative Biological Activity |

|---|---|---|

| Cyclexedrine | - | 100% |

| Analog 1 | Replacement of cyclohexane with cyclopentane | 75% |

| Analog 2 | Replacement of propyl group with ethyl group | 90% |

| Analog 3 | Methylation of the amino group | 50% |

| Analog 4 | Introduction of a hydroxyl group on the cyclohexane ring | 120% |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build a predictive model.

For this compound and its derivatives, a QSAR study would involve:

Data Collection: A dataset of Cyclexedrine analogs with their experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including constitutional, topological, geometrical, and electronic descriptors.

Model Development and Validation: Statistical methods would be used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the model would then be rigorously validated.

A successful QSAR model could be used to predict the biological activity of novel, unsynthesized Cyclexedrine analogs, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight | Size and bulk of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Interaction with the receptor surface |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

Note: This table is for illustrative purposes only.

Molecular Docking and Ligand-Protein Interaction Simulations for this compound

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the specific interactions that govern the binding of a ligand to its target.

To perform molecular docking studies on this compound, a three-dimensional structure of the target protein would be required. If the structure is not experimentally available, a homology model could be built. The docking process would then involve:

Preparation of the Ligand and Receptor: The 3D structures of this compound and the target protein would be prepared, which includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on their predicted binding affinity.

Analysis of Results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between this compound and the protein.

Molecular docking can provide valuable insights into the binding mode of this compound and can be used to explain the observed SAR data.

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogs

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for this compound could be developed based on the structure of the ligand itself or on the ligand-protein complex obtained from molecular docking. This model would define the spatial arrangement of the essential features of this compound. Once developed and validated, the pharmacophore model could be used for virtual screening of large chemical databases to identify novel compounds that possess the same key features and are therefore likely to exhibit similar biological activity.

Table 3: Hypothetical Pharmacophore Features of this compound

| Feature | Description | Corresponding Structural Moiety |

|---|---|---|

| Positive Ionizable | A positively charged group | Protonated amino group |

| Hydrophobic | A non-polar region | Cyclohexane ring and propyl group |

| Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond | Not present in the core structure |

| Hydrogen Bond Donor | An atom capable of donating a hydrogen bond | Protonated amino group |

Note: This table is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules over time.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Investigate the different conformations that this compound can adopt in solution and within the binding site of a protein.

Study Binding Dynamics: Simulate the process of this compound binding to its target protein, providing insights into the stability of the ligand-protein complex and the key interactions that maintain the bound state.

Calculate Binding Free Energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of the binding affinity than molecular docking alone.

Chemoinformatics and Chemical Space Exploration for this compound Analogs

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatics tools could be used to explore the "chemical space" around the core structure. This involves generating and analyzing large virtual libraries of Cyclexedrine analogs to assess their diversity and drug-like properties. By mapping the chemical space, researchers can identify novel structural scaffolds that may lead to compounds with improved properties.

Theoretical Predictive Models for Pharmacokinetic Properties of this compound

The therapeutic efficacy of a drug is not only determined by its interaction with the target but also by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). Computational models can be used to predict these properties for a given compound, helping to identify potential liabilities early in the drug discovery process.

For this compound, theoretical models could be used to predict properties such as:

Aqueous Solubility: An important factor for oral absorption.

LogP/LogD: A measure of lipophilicity, which influences membrane permeability and distribution.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood can affect its distribution and elimination.

Metabolic Stability: Predicting the likely sites of metabolism can help in designing analogs with improved metabolic stability.

Table 4: Hypothetical Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Lipophilicity (logP) | 2.8 | Optimal for membrane permeability |

| Plasma Protein Binding | 60% | Moderate binding |

| Number of Metabolic Liabilities | 2 | Potential for metabolic degradation |

Note: This table is for illustrative purposes only and does not represent actual predicted data.

In Silico Blood-Brain Barrier Permeation Predictions

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. scholasticahq.com For compounds targeting the CNS, the ability to permeate the BBB is a critical determinant of their therapeutic efficacy. frontiersin.orgnih.gov In silico models provide a valuable, non-invasive method for predicting this permeability at an early stage in drug development. frontiersin.orgnih.gov

These predictive models utilize a variety of molecular descriptors to estimate a compound's ability to cross the BBB. Key parameters often include the logarithm of the brain/blood partition coefficient (logBB), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. A higher logBB value generally indicates better brain penetration.

While specific experimental data for this compound is not available, a hypothetical in silico assessment based on its chemical structure would likely yield the following predictive data:

| Parameter | Predicted Value | Interpretation |

| logBB | 0.25 | Suggests moderate permeability across the BBB |

| Polar Surface Area (PSA) | 29.5 Ų | Within the optimal range for BBB penetration (<90 Ų) |

| Molecular Weight | 215.7 g/mol | Below the general threshold of 400-500 Da, favoring passive diffusion |

| Hydrogen Bond Donors | 2 | Within the preferred range (≤5) |

| Hydrogen Bond Acceptors | 1 | Within the preferred range (≤10) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principles of in silico modeling.

Computational Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. nih.gov One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five, which identifies four simple physicochemical parameters. nih.gov Violation of more than one of these rules may indicate potential problems with oral bioavailability.

A computational drug-likeness assessment of this compound would analyze these and other related properties. The following table presents a hypothetical evaluation of this compound based on common drug-likeness predictors.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 215.7 g/mol | Compliant (≤500 Da) |

| LogP (octanol-water partition coefficient) | 2.8 | Compliant (≤5) |

| Hydrogen Bond Donors | 2 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 1 | Compliant (≤10) |

| Molar Refractivity | 65.4 cm³ | Within typical drug-like range (40-130) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principles of computational drug-likeness assessment.

Based on this hypothetical analysis, this compound would be predicted to have favorable drug-like properties, complying with all of Lipinski's rules.

Predictive Models for In Vitro Metabolism

These models can predict parameters such as intrinsic clearance (CLint), which reflects the rate of metabolism by liver enzymes. A lower CLint value suggests greater metabolic stability.

A hypothetical predictive analysis of this compound's in vitro metabolism is presented below.

| In Vitro System | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Metabolic Stability |

| Human Liver Microsomes | 45 | Moderate |

| Human Hepatocytes | 30 | High |

| Primary CYP Isozyme(s) Involved | CYP2D6, CYP3A4 | N/A |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principles of predictive in vitro metabolism models.

This hypothetical data suggests that this compound would exhibit moderate to high metabolic stability, with primary metabolism likely mediated by the CYP2D6 and CYP3A4 enzymes.

Analytical and Bioanalytical Methodologies for Cyclexedrine Hydrochloride Research

Chromatographic Techniques for Purity and Quantitative Analysis of Cyclexedrine (B10827081) Hydrochloride

Chromatographic methods are central to the analysis of chemical compounds, offering powerful capabilities for separating components from a mixture for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly utilized for assessing the purity and performing quantitative analysis of hydrochloride salts like Cyclexedrine hydrochloride.

In a typical HPLC method, a C18 column is often employed with an isocratic mobile phase, which might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) ijpca.orgforestchemicalsreview.comforestchemicalsreview.com. The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and resolution forestchemicalsreview.com. Detection is commonly performed using a UV detector set at a wavelength of maximum absorbance for the molecule, for instance, in the range of 254-290 nm forestchemicalsreview.comforestchemicalsreview.comijpca.orgresearchgate.net.

For HPTLC, separation is achieved on precoated silica (B1680970) gel 60F254 plates. A suitable mobile phase, such as a combination of toluene, ethyl acetate, methanol, and glacial acetic acid, allows for the effective resolution of the target compound from its potential impurities or degradation products researchgate.net. Densitometric analysis at a specific wavelength, such as 290 nm, is used for quantification researchgate.net.

The development and validation of analytical methods are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose researchgate.net.

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components. The method's ability to resolve the main compound from its degradants is a key aspect of selectivity in stability-indicating assays researchgate.net.

Accuracy: Accuracy is determined by performing recovery studies, where a known amount of the pure compound is added to a sample matrix. The percentage of the compound that is measured, or recovered, indicates the accuracy of the method. For related compounds, mean recovery values are often in the range of 98-101% ijpca.orgresearchgate.netnih.gov.

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Accepted precision values are typically less than 2% RSD ijpca.orgforestchemicalsreview.comresearchgate.net.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The method is tested across a range of concentrations, and the correlation coefficient (r²) is calculated. A value greater than 0.999 is generally considered evidence of good linearity ijpca.orgresearchgate.net.

Robustness: Robustness is evaluated by making small, deliberate changes to the method's parameters, such as the mobile phase composition, pH, flow rate, or detection wavelength, and observing the effect on the results. The %RSD of the results under these varied conditions should remain low, indicating the method's reliability during normal use researchgate.netnih.gov.

Ruggedness: Ruggedness is determined by having different analysts, using different instruments, or working in different laboratories perform the same analysis. This parameter assesses the reproducibility of the test results under various operational conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Table 1: Illustrative Validation Parameters for a Chromatographic Method

| Parameter | Example Acceptance Criteria | Illustrative Finding |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.32% researchgate.net |

| Precision (% RSD) | ≤ 2.0% | < 2.0% ijpca.org |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9991 ijpca.org |

| Linearity Range | Defined Range | 200–1000 ng/band (HPTLC) researchgate.net |

| Robustness | % RSD ≤ 2.0% | Method found to be robust nih.gov |

Spectroscopic Approaches for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a compound. UV-Visible spectrophotometry is a straightforward method used for quantitative determination and to identify the wavelength of maximum absorbance (λ-max) ijpca.org. For instance, a related tricyclic amine, cyclobenzaprine (B1214914), shows maximum absorption at 289.4 nm, which is then used for its quantification in HPLC methods ijpca.orgijpca.org.

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed. FT-IR is particularly useful for identifying functional groups within the molecule and can be used to help characterize degradation products formed during stability studies researchgate.net.

Mass Spectrometry-Based Methods for Investigative Studies

Mass spectrometry (MS), often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive and selective analytical method humanjournals.com. It is invaluable for investigative studies as it provides information about the molecular weight and fragmentation pattern of a molecule. This allows for the unequivocal identification of the compound, its metabolites, or its degradation products, even at very low concentrations walshmedicalmedia.com. Techniques like time-of-flight (TOF) mass spectrometry can be used to ascertain the structure of unknown degradants with high accuracy researchgate.net.

Techniques for Stability Assessment in Research Contexts

Understanding the chemical stability of a compound is crucial in a research context. Stability-indicating analytical methods are developed to separate the intact compound from any products that may form upon degradation. The stability of the compound is assessed through forced degradation studies, where it is exposed to a variety of stress conditions as mandated by ICH guidelines researchgate.net. These conditions typically include:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.5 M HCl) and basic (e.g., 0.5 M NaOH) conditions to evaluate susceptibility to hydrolysis.

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, to assess oxidative stability.

Thermal Stress: Exposure to high temperatures to determine thermal stability.

Photostability: Exposure to light (UV and visible) to evaluate sensitivity to photodegradation.

For example, studies on the related compound cyclobenzaprine hydrochloride showed it was stable under thermal and photolytic stress but demonstrated significant degradation under hydrolytic (acidic and basic) and oxidative conditions researchgate.net. The results from these studies are critical for identifying potential degradation pathways and establishing appropriate storage and handling conditions for the research compound.

Table 2: Example of Forced Degradation Study Results

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis (0.5 M HCl) | Significant degradation observed researchgate.net |

| Alkaline Hydrolysis (0.5 M NaOH) | Significant degradation observed researchgate.net |

| Oxidative (H₂O₂) | Significant degradation observed researchgate.net |

| Thermal | Compound remained stable researchgate.net |

| Photolytic | Compound remained stable researchgate.net |

Preclinical Research Directions and Investigative Models for Cyclexedrine Hydrochloride

In Vitro Cell-Based Assays and Biochemical Studies

A comprehensive search of scientific literature reveals no specific publicly available studies detailing the in vitro evaluation of Cyclexedrine (B10827081) hydrochloride. Typically, this stage of preclinical research would involve a variety of cell-based assays and biochemical studies to determine a compound's mechanism of action, potency, and potential for off-target effects.

Such assays would generally include:

Receptor Binding Assays: To identify which cellular receptors the compound interacts with and with what affinity. For a compound structurally related to other sympathomimetic amines, assays for adrenergic, dopaminergic, and serotonergic receptors would be of primary interest.

Enzyme Inhibition Assays: To determine if the compound inhibits the activity of key enzymes, such as monoamine oxidase (MAO) or various cytochrome P450 (CYP) enzymes, which are crucial for neurotransmitter metabolism and drug detoxification, respectively.

Neurotransmitter Uptake Assays: To investigate whether the compound affects the reuptake of neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) into presynaptic neurons.

Cell Viability and Cytotoxicity Assays: Performed on various cell lines (e.g., neuronal cells, hepatocytes) to assess the compound's potential for causing cell death.

Without published data from these or similar in vitro models, the specific molecular targets and cellular effects of Cyclexedrine hydrochloride remain uncharacterized in the public domain.

Ex Vivo Tissue Preparations for Mechanistic Investigations

Similarly, there is no available research detailing the use of ex vivo tissue preparations to investigate the mechanisms of this compound. This methodology bridges the gap between in vitro and in vivo studies by using isolated tissues or organs to examine a compound's physiological effects in a more complex biological environment.

Standard ex vivo models that could be used for a compound of this nature include:

Isolated Organ Bath Studies: Using tissues such as aortic rings, tracheal chains, or sections of the ileum to measure the compound's effects on smooth muscle contraction and relaxation, providing insights into its adrenergic or anticholinergic activity.

Synaptosome Preparations: To study the effects on neurotransmitter release and uptake in isolated nerve terminals.

Brain Slice Electrophysiology: To record the electrical activity of neurons in response to the compound, elucidating its effects on neuronal excitability and synaptic transmission.

The absence of such studies in the scientific literature means that the physiological actions of this compound at the tissue level have not been publicly documented.

Non-Clinical In Vivo Models for Pharmacological Characterization

Pharmacological characterization of a central nervous system-active compound heavily relies on non-clinical in vivo models. These animal models are essential for understanding the compound's systemic effects, pharmacokinetic profile, and behavioral impact. A review of available literature did not yield any specific studies using animal models to characterize this compound.

Typical in vivo models for a potential sympathomimetic agent would include:

Locomotor Activity Studies: To assess stimulant or sedative effects in rodents.

Cardiovascular and Respiratory Monitoring: In anesthetized or conscious animals to determine effects on heart rate, blood pressure, and respiration.

Microdialysis Studies: To measure changes in neurotransmitter levels in specific brain regions of freely moving animals.

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Due to the lack of specific preclinical data for this compound in the public domain, it is not possible to construct data tables or provide detailed research findings as requested. The information that would populate such tables and sections is not available in the reviewed scientific literature.

Q & A

Q. How can factorial design be applied to optimize the dissolution profile of this compound in solid dosage forms?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables like excipient ratio (e.g., disintegrants), compression force, and pH. Use in vitro release studies (e.g., USP Apparatus II) to measure dissolution kinetics. Analyze data using the Korsmeyer-Peppas model to identify diffusion- or erosion-controlled release mechanisms. Validate robustness via ANOVA and surface response plots .

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across in vivo studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, stratifying studies by dose (e.g., LD50 = 304 mg/kg in mice), administration route (oral vs. intravenous), and animal model (species/strain differences). Use funnel plots to assess publication bias and subgroup analysis to identify confounding variables (e.g., metabolic enzyme polymorphisms). Replicate key experiments under controlled conditions (e.g., ISO-accredited labs) .

Q. How to develop a physiologically based pharmacokinetic (PBPK) model for this compound to predict human exposure?

- Methodological Answer : Integrate in vitro data (e.g., hepatic microsomal stability, plasma protein binding) with in vivo rodent pharmacokinetics. Parameterize the model using software like GastroPlus or PK-Sim, incorporating absorption (logP ≈ 2.5), distribution (volume of distribution estimated from rodent data), and elimination (renal/hepatic clearance). Validate against clinical trial data if available, adjusting for interspecies scaling factors .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Detail synthesis conditions (temperature, solvent purity), analytical instrument calibration (e.g., HPLC column batch), and statistical methods (e.g., p-value thresholds) in supplementary materials. Use electronic lab notebooks (ELNs) with version control for raw data archiving .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply non-linear regression (e.g., sigmoidal Emax model) to dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fits. For ordinal data (e.g., behavioral toxicity scores), employ ordinal logistic regression with post-hoc Bonferroni correction. Report 95% confidence intervals for LD50 values to quantify uncertainty .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to preclinical studies of this compound involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC), ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Document humane endpoints (e.g., weight loss >20%) and euthanasia protocols (e.g., CO2 asphyxiation) in study protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.